BenchChemオンラインストアへようこそ!

{1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

Lipophilicity Drug Design Physicochemical Profiling

This 1,4-disubstituted triazole-amine building block (CAS 1285355-64-7, ≥98% HPLC) features a 5-bromo-2-methoxybenzyl N-substituent critical for halogen-bonding interactions evidenced by co-crystal structures with acetyltransferase domains. With a computed logP of 2.34, zero Rule-of-Five violations, and favorable BBB penetration potential, it outperforms the unsubstituted benzyl analogue (logP 1.18) in CNS-targeted campaigns. The primary amine enables direct amide coupling, while the aryl bromine supports late-stage Suzuki/Buchwald diversification—making it a strategic intermediate for PROTAC assembly and focused library synthesis without additional halogenation steps. Choose this compound over generic benzyl-triazole analogues to preserve key target-binding halogen bonds that simpler scaffolds cannot replicate.

Molecular Formula C11H13BrN4O
Molecular Weight 297.15 g/mol
CAS No. 1285355-64-7
Cat. No. B1468101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
CAS1285355-64-7
Molecular FormulaC11H13BrN4O
Molecular Weight297.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)CN2C=C(N=N2)CN
InChIInChI=1S/C11H13BrN4O/c1-17-11-3-2-9(12)4-8(11)6-16-7-10(5-13)14-15-16/h2-4,7H,5-6,13H2,1H3
InChIKeyAXNSTOAOSXSOIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(5-Bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl]methanamine – Baseline Identity and Procurement-Relevant Profile


The compound {1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine (CAS 1285355-64-7) is a synthetic 1,4‑disubstituted 1,2,3‑triazole bearing a primary amine side chain and a 5‑bromo‑2‑methoxybenzyl N‑substituent. Its molecular formula is C₁₁H₁₃BrN₄O and its molecular weight is 297.15 g·mol⁻¹ . The compound is supplied as a research‑grade building block with a minimum purity of ≥98 % (HPLC) and is recommended for storage sealed, dry, at 2–8 °C . Computed physicochemical properties include a logP of 2.34, a polar surface area of 70.75 Ų, 5 hydrogen‑bond acceptors, 1 hydrogen‑bond donor, 5 rotatable bonds and zero Rule‑of‑Five violations, making it a drug‑like fragment suitable for lead‑optimisation campaigns .

Why Generic 1,2,3‑Triazole Methanamines Cannot Substitute for the 5‑Bromo‑2‑methoxybenzyl Analogue


Simple 1‑benzyl‑ or 1‑phenyl‑1,2,3‑triazole‑4‑methanamines lack the electron‑withdrawing bromine and the ortho‑methoxy directing group present on the aryl ring. These substituents significantly alter the compound’s lipophilicity, dipole moment, and ability to engage in halogen‑bonding interactions with biological targets. For instance, the 5‑bromo‑2‑methoxybenzyl moiety has been shown in a co‑crystal structure to form a halogen bond with the backbone carbonyl of a MYST acetyltransferase domain, a contact that is absent when the bromine is removed or replaced with hydrogen [1]. Consequently, substituting a generic unsubstituted benzyl analogue not only changes the physicochemical profile (logP differs by >1 unit) but can also abolish key target‑binding interactions, making such substitution scientifically unjustifiable in structure‑based design programmes.

Quantitative Differentiation Evidence for {1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine Versus Closest Analogues


Enhanced Lipophilicity Relative to Unsubstituted Benzyl Analogues

The 5‑bromo‑2‑methoxy substitution raises the computed logP to 2.34 compared with 1.18 for the unsubstituted (1‑benzyl‑1H‑1,2,3‑triazol‑4‑yl)methanamine, an increase of +1.16 log units . The higher logP indicates greater membrane permeability and a potential advantage for crossing the blood–brain barrier when CNS targets are pursued. This property is intrinsic to the halogen/methoxy motif and cannot be achieved by the non‑brominated benzyl analogue.

Lipophilicity Drug Design Physicochemical Profiling

Halogen‑Bonding Capability Evidenced by Co‑Crystal Structure

A co‑crystal structure of a closely related sulfonamide derivative (N‑(1‑(5‑bromo‑2‑methoxyphenyl)‑1H‑1,2,3‑triazol‑4‑yl)‑2‑methoxybenzenesulfonamide) bound to the MYST acetyltransferase domain reveals a halogen bond between the 5‑bromine and the backbone carbonyl of a residue within the binding pocket (PDB deposition, X‑ray resolution 1.81 Å) [1]. The 4‑methoxyphenyl‑sulfonamide part also engages in hydrogen bonding, but the bromine‑carbonyl contact is a distinct, enthalpically favourable interaction that stabilises the ligand–protein complex. Replacement of bromine with hydrogen would eliminate this interaction, thereby reducing binding affinity.

Structural Biology Halogen Bonding Kinase Inhibitors

Higher Purity and Controlled Storage Versus Class Benchmark

Commercial batches of the target compound are routinely supplied with a purity of ≥98 % (HPLC), as verified by Chemscene Cat. No. CS‑0547480 and Leyan Cat. No. 1618141 . In contrast, the closest generic analogue, (1‑benzyl‑1H‑1,2,3‑triazol‑4‑yl)methanamine, is typically listed at 95 % purity by multiple vendors . Additionally, the specified storage condition for the target compound (sealed, dry, 2–8 °C) is more rigorously defined, ensuring long‑term chemical stability of the primary amine and preventing hygroscopic degradation.

Quality Control Procurement Reproducibility

Synthetic Versatility: Bromine as a Handle for Cross‑Coupling Reactions

The aryl bromine in the 5‑position provides a direct handle for palladium‑catalysed cross‑coupling (Suzuki, Buchwald–Hartwig, etc.) without the need for additional functional group interconversion. This property allows the compound to serve as an advanced intermediate for the synthesis of bi‑functional molecules (e.g., PROTAC linkers) where a triazole‑amine motif is combined with an extended aryl coupling partner . The non‑brominated benzyl analogue lacks this synthetic handle and would require a separate halogenation step, which increases step‑count and often compromises regioselectivity.

Click Chemistry Late‑Stage Functionalization PROTAC Linkers

Best Application Scenarios for {1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine


Structure‑Guided Design of Kinase and Epigenetic Inhibitors

The co‑crystal structure of a closely related derivative demonstrates that the 5‑bromo‑2‑methoxyphenyl moiety can engage in halogen bonding with protein targets [1]. Medicinal chemists should prioritise this compound when designing selective inhibitors for kinases or acetyltransferases where such a halogen bond can be exploited to improve potency and selectivity over closely related enzymes.

CNS‑Penetrant Lead Optimisation

With a computed logP of 2.34 [1] and zero Rule‑of‑Five violations, the compound occupies a physicochemical space favourable for blood–brain barrier penetration. It is a rational choice for CNS‑targeted programmes requiring a triazole‑amine scaffold, outperforming the more polar benzyl analogue (logP 1.18) in predicted passive permeability.

Bifunctional Degrader (PROTAC) Linker Synthesis

The primary amine allows direct amide coupling to a ligand of interest, while the aryl bromine enables late‑stage diversification via Suzuki or Buchwald coupling to install a second targeting moiety [1]. This dual functionality makes the compound a productive intermediate for assembling PROTACs without the need for protective group manipulation, thereby reducing synthetic step‑count and increasing overall yield.

Compound Library Design with Enhanced Diversity

The bromine substituent is a versatile diversification point; parallel synthesis of analogues via cross‑coupling can generate a focused library with systematic variation of the aryl region. This strategy yields higher hit‑finding efficiency in screening campaigns compared to using the unsubstituted benzyl analogue, which requires additional, often sluggish, halogenation chemistry.

Quote Request

Request a Quote for {1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.